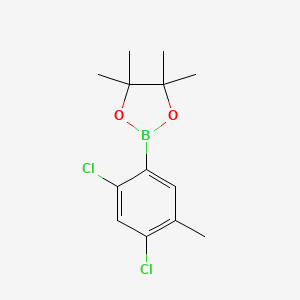![molecular formula C6H12ClN B6162041 rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis CAS No. 2639370-98-0](/img/new.no-structure.jpg)
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis: is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis involves several steps, including the formation of the bicyclic ring system and subsequent functionalization. Common synthetic routes include the use of starting materials such as aziridines and cyclopropanes, which undergo ring-opening reactions to form the desired bicyclic structure. Reaction conditions typically involve the use of strong acids or bases to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bicyclic structure can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in catalysis and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: This compound has a similar bicyclic structure but contains an oxygen atom in place of a carbon atom, which can lead to different chemical properties and reactivity.
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride: Another similar compound with additional methyl groups, which can influence its steric and electronic properties.
Uniqueness: rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2639370-98-0 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



